![molecular formula C23H22N4O4S B2444278 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-(m-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021263-04-6](/img/structure/B2444278.png)
1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-(m-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-(m-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C23H22N4O4S and its molecular weight is 450.51. The purity is usually 95%.
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Scientific Research Applications
- The compound has been investigated as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . GIRK channels play a crucial role in regulating neuronal excitability and synaptic transmission. Activation of these channels can have therapeutic implications for conditions such as epilepsy, pain, and addiction.
- The compound exhibits anti-inflammatory activity by inhibiting the production of nitric oxide and tumor necrosis factor-β . This property suggests its potential use in managing inflammatory diseases or conditions.
- Researchers have identified compounds related to this scaffold with improved metabolic stability over prototypical urea-based compounds . Enhancing metabolic stability is essential for drug development, as it ensures longer half-life and better pharmacokinetics.
GIRK Channel Activation
Anti-Inflammatory Properties
Metabolic Stability Enhancement
Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by controlling the flow of potassium ions across the cell membrane.
Mode of Action
This compound acts as an activator of GIRK channels . It binds to these channels and induces a conformational change that allows potassium ions to flow through the channel. This influx of potassium ions hyperpolarizes the cell membrane, making it less likely for the cell to fire an action potential.
Pharmacokinetics
It has been reported that similar compounds displaynanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds . This suggests that this compound may also have favorable ADME properties, which could enhance its bioavailability and therapeutic potential.
properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-6-(furan-2-yl)-3-methyl-N-(3-methylphenyl)pyrazolo[3,4-b]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4S/c1-14-5-3-6-16(11-14)24-23(28)18-12-19(20-7-4-9-31-20)25-22-21(18)15(2)26-27(22)17-8-10-32(29,30)13-17/h3-7,9,11-12,17H,8,10,13H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLUIKGWKIGUAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=NC3=C2C(=NN3C4CCS(=O)(=O)C4)C)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-(m-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide |
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